An In-depth Technical Guide to 2-Butanethione, 3-Methyl-: Chemical Properties and Molecular Structure
An In-depth Technical Guide to 2-Butanethione, 3-Methyl-: Chemical Properties and Molecular Structure
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-butanethione, 3-methyl-, a thioketone of significant interest in organosulfur chemistry. Due to the inherent instability of many aliphatic thioketones, this document establishes a thorough understanding of 2-butanethione, 3-methyl- by contrasting its predicted characteristics with the established properties of its carbonyl analog, 3-methyl-2-butanone, and its corresponding thiol, 3-methyl-2-butanethiol. This guide delves into the molecular structure, chemical and physical properties, synthetic pathways, reactivity, and predicted spectroscopic signatures. Furthermore, it explores the known applications of its stable analogues, providing context for the potential utility of this reactive thiocarbonyl compound as a synthetic intermediate.
Introduction: The Nature of Aliphatic Thioketones
Thioketones, or thiones, are organosulfur compounds characterized by a carbon-sulfur double bond (C=S), analogous to the carbon-oxygen double bond (C=O) in ketones.[1] The chemistry of thioketones is distinct from that of their oxygen counterparts due to the larger size and greater polarizability of the sulfur atom. This results in a weaker C=S π-bond compared to the C=O π-bond, rendering many simple aliphatic thioketones, such as 2-butanethione, 3-methyl-, highly reactive and prone to oligomerization or dimerization.[2] Consequently, their isolation and characterization can be challenging.
This guide navigates these challenges by building a robust profile of 2-butanethione, 3-methyl- through a comparative approach. By examining the well-documented properties of 3-methyl-2-butanone and 3-methyl-2-butanethiol, we can extrapolate and predict the behavior of the target thione with a high degree of scientific confidence.
Molecular Structure and Comparative Properties
The molecular structure of 2-butanethione, 3-methyl- features a thiocarbonyl group at the second carbon of a butane chain, with a methyl group attached to the third carbon. For a clearer understanding, the structures of 2-butanethione, 3-methyl-, 3-methyl-2-butanone, and 3-methyl-2-butanethiol are presented below.
Caption: Molecular structures of the target thione and its analogues.
The table below summarizes and compares the key chemical and physical properties of these three compounds. Properties for 2-butanethione, 3-methyl- are predicted based on trends observed in thioketone chemistry.
| Property | 2-Butanethione, 3-methyl- (Predicted) | 3-Methyl-2-butanone[3][4][5] | 3-Methyl-2-butanethiol[6][7] |
| Molecular Formula | C₅H₁₀S | C₅H₁₀O | C₅H₁₂S |
| Molecular Weight | 102.20 g/mol | 86.13 g/mol | 104.21 g/mol |
| Appearance | Likely a colored (e.g., red or blue) unstable liquid | Colorless liquid | Colorless liquid |
| Odor | Pungent, sulfurous | Sharp, pleasant, acetone-like | Strong, pungent, meaty, sulfurous |
| Boiling Point | Expected to be higher than the ketone but lower than the thiol | 92-95 °C | 109-112 °C |
| Density | Expected to be higher than the ketone | ~0.805 g/mL at 25 °C | ~0.841 g/mL at 25 °C |
| Solubility in Water | Low | 6-8.2 g/L at 20 °C | Slightly soluble |
Synthesis and Reactivity
Synthesis of 2-Butanethione, 3-Methyl-
The most common and direct method for the synthesis of thioketones is the thionation of the corresponding ketone.[2] For 2-butanethione, 3-methyl-, this would involve the reaction of 3-methyl-2-butanone with a thionating agent.
Common Thionating Agents:
-
Lawesson's Reagent (LR): A mild and effective reagent for converting carbonyls to thiocarbonyls. The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.[8]
-
Phosphorus Pentasulfide (P₄S₁₀): A more traditional and highly reactive thionating agent. Reactions often require higher temperatures and can sometimes lead to side products.[2]
The general reaction scheme for the synthesis of 2-butanethione, 3-methyl- from 3-methyl-2-butanone is depicted below.
Caption: General synthesis of 2-butanethione, 3-methyl-.
Experimental Protocol: General Procedure for Thionation of a Ketone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 equivalent) in an anhydrous solvent (e.g., toluene).
-
Reagent Addition: Add the thionating agent (e.g., Lawesson's Reagent, 0.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography.
Reactivity Profile
Aliphatic thioketones without significant steric hindrance are generally unstable and highly reactive.[2] The reactivity of 2-butanethione, 3-methyl- is predicted to be dominated by the electrophilic nature of the thiocarbonyl carbon and the nucleophilicity of the sulfur atom.
-
Dimerization and Oligomerization: A common fate of unhindered thioketones is rapid dimerization or oligomerization to form more stable cyclic structures.[2]
-
Cycloaddition Reactions: Thioketones are excellent dienophiles in Diels-Alder reactions and can also participate in [3+2] cycloadditions with 1,3-dipoles.[2][9]
-
Nucleophilic Attack: Nucleophiles can attack either the carbon or the sulfur atom of the thiocarbonyl group, leading to a variety of products. For instance, organolithium reagents can lead to reduction of the C=S bond or addition to the sulfur atom.[10]
-
Oxidation: Thioketones are susceptible to oxidation, often reverting to the corresponding ketone.[10]
In contrast, 3-methyl-2-butanone undergoes typical ketone reactions, such as nucleophilic addition to the carbonyl carbon and alpha-hydrogen abstraction. 3-Methyl-2-butanethiol exhibits characteristic thiol reactivity, including oxidation to disulfides and formation of thiolates.
Spectroscopic and Analytical Characterization (Predicted vs. Actual)
The characterization of 2-butanethione, 3-methyl- would rely on a combination of spectroscopic methods. The following table compares the predicted spectral data for the thione with the known data for its ketone and thiol analogues.
| Spectroscopic Technique | 2-Butanethione, 3-methyl- (Predicted) | 3-Methyl-2-butanone[1][4][11][12][13][14][15][16] | 3-Methyl-2-butanethiol[17][18] |
| Infrared (IR) Spectroscopy | C=S stretch: ~1100-1300 cm⁻¹ (medium intensity) | C=O stretch: ~1700-1715 cm⁻¹ (strong, sharp) | S-H stretch: ~2550 cm⁻¹ (weak) |
| ¹H NMR Spectroscopy | Protons alpha to C=S would be deshielded. Predicted shifts: CH₃ singlet (~2.3-2.5 ppm), CH septet (~3.0-3.3 ppm), (CH₃)₂ doublet (~1.2-1.4 ppm). | CH₃ singlet: ~2.09 ppm; CH septet: ~2.55 ppm; (CH₃)₂ doublet: ~1.05 ppm | S-H proton: variable shift (~1-2 ppm); Protons on carbon bearing SH would be deshielded. |
| ¹³C NMR Spectroscopy | C=S carbon: ~220-240 ppm | C=O carbon: ~210-212 ppm; CH carbon: ~41.6 ppm; C(=O)CH₃ carbon: ~27.2 ppm; (CH₃)₂ carbons: ~18.2 ppm | Carbon bearing SH: ~40-50 ppm |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 102. Fragmentation would likely involve loss of alkyl groups. | Molecular ion peak (M⁺) at m/z = 86. Major fragments at m/z = 71 ([M-CH₃]⁺) and 43 ([CH₃CO]⁺, base peak). | Molecular ion peak (M⁺) at m/z = 104. Fragmentation involves loss of SH, and alkyl groups. |
Applications and Significance
While the high reactivity of 2-butanethione, 3-methyl- likely precludes its direct use in most applications, its stable analogues have found significant utility.
-
3-Methyl-2-butanone: This ketone is widely used as an industrial solvent for paints, coatings, and varnishes.[3] It also serves as a valuable chemical intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[4][19][20]
-
3-Methyl-2-butanethiol: This thiol is a key component in the flavor and fragrance industry, prized for its ability to impart savory, meaty, and roasted notes to food products, even at very low concentrations.[21][22][23] It is also used as an odorant for natural gas to facilitate leak detection.[21]
The significance of 2-butanethione, 3-methyl- lies in its potential as a reactive intermediate in the synthesis of more complex sulfur-containing molecules. Its propensity for cycloaddition reactions, for example, could be harnessed to construct novel heterocyclic frameworks.
Safety and Handling
Given the predicted instability and reactivity of 2-butanethione, 3-methyl-, it should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As a proxy for its potential hazards, the safety information for its stable analogues is provided below.
-
3-Methyl-2-butanone: This compound is a flammable liquid and should be kept away from heat, sparks, and open flames. It can cause irritation to the skin, eyes, and respiratory system.[3]
-
3-Methyl-2-butanethiol: This thiol is also a flammable liquid with a very strong, unpleasant odor. It is crucial to prevent its release into the environment and to handle it in a way that minimizes inhalation and skin contact.[21]
Conclusion
2-Butanethione, 3-methyl-, as an aliphatic thioketone, represents a class of reactive and synthetically intriguing molecules. While its direct isolation and application are hampered by its inherent instability, a comprehensive understanding of its chemical properties and molecular structure can be achieved through a comparative analysis with its more stable oxygen and thiol analogues. This guide has provided a detailed overview of its predicted characteristics, potential synthetic routes, and reactivity, grounded in the established chemistry of 3-methyl-2-butanone and 3-methyl-2-butanethiol. For researchers in drug development and organosulfur chemistry, the transient nature of such thioketones opens up possibilities for their use as in-situ generated intermediates for the construction of novel molecular architectures.
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